4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide
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Overview
Description
4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, pyrazole derivatives, and pyrimidine carboxylic acid. Common synthetic routes may involve:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the cyclopropylamino and pyrazol-1-ylanilino groups through nucleophilic substitution or coupling reactions.
Amidation: Formation of the carboxamide group through reactions with amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Hydrolysis: Breakdown of the carboxamide group under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide analogs: Compounds with similar structures but different substituents.
Other pyrimidine derivatives: Compounds with the pyrimidine core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17N7O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H17N7O/c18-15(25)14-10-19-17(23-16(14)21-11-2-3-11)22-12-4-6-13(7-5-12)24-9-1-8-20-24/h1,4-11H,2-3H2,(H2,18,25)(H2,19,21,22,23) |
InChI Key |
LGAMPPSYXHWVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)N4C=CC=N4 |
Origin of Product |
United States |
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